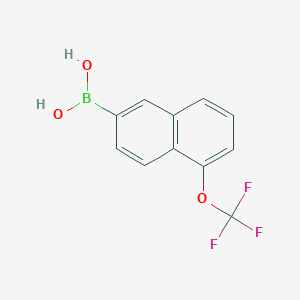![molecular formula C16H24N2O B11860700 N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine CAS No. 94126-73-5](/img/structure/B11860700.png)
N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine is a compound that features a piperidine ring attached to a chroman structure via an ethylamine linker. Piperidine derivatives are known for their significant role in medicinal chemistry, often serving as key building blocks in drug design . The chroman moiety, on the other hand, is a structural component found in various bioactive compounds, contributing to their pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine typically involves the reaction of chroman-6-amine with 2-(piperidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
化学反应分析
Types of Reactions
N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine can undergo various chemical reactions, including:
Oxidation: The chroman moiety can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted piperidine and chroman derivatives, which can exhibit diverse biological activities .
科学研究应用
作用机制
The mechanism of action of N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to modulate receptor activity or enzyme function . The chroman moiety may contribute to the compound’s overall stability and bioavailability .
相似化合物的比较
Similar Compounds
N-(2-(Piperidin-1-yl)ethyl)benzamide: Shares the piperidine and ethylamine linkage but has a benzamide instead of a chroman moiety.
N-(2-(Piperidin-1-yl)ethyl)pyridine: Contains a pyridine ring instead of a chroman structure.
Uniqueness
N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine is unique due to the combination of the piperidine and chroman moieties, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
属性
CAS 编号 |
94126-73-5 |
|---|---|
分子式 |
C16H24N2O |
分子量 |
260.37 g/mol |
IUPAC 名称 |
N-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-chromen-6-amine |
InChI |
InChI=1S/C16H24N2O/c1-2-9-18(10-3-1)11-8-17-15-6-7-16-14(13-15)5-4-12-19-16/h6-7,13,17H,1-5,8-12H2 |
InChI 键 |
TYFIZLLSZPDVQA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCNC2=CC3=C(C=C2)OCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11860633.png)
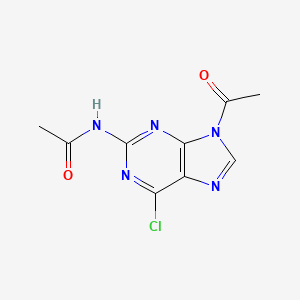

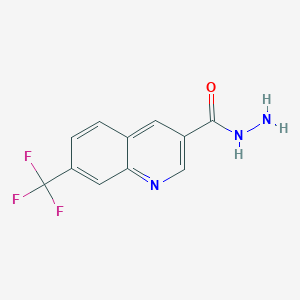


![7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11860683.png)
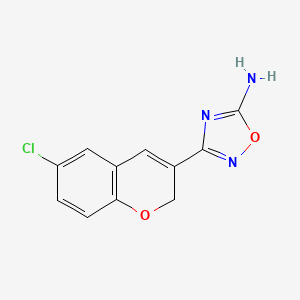
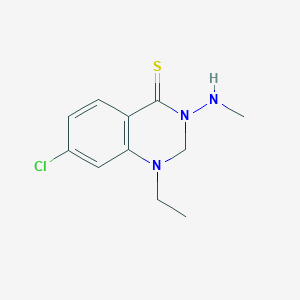
![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)
